molecular formula C9H8N2O4 B13114753 Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate

Cat. No.: B13114753
M. Wt: 208.17 g/mol
InChI Key: AQAKGCCZIOJIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that features a fused ring system comprising a furan and a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted furan with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is also optimized to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
  • Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C9H8N2O4/c1-2-14-9(13)7-6(12)5-8(15-7)11-4-3-10-5/h3-4,12H,2H2,1H3

InChI Key

AQAKGCCZIOJIDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CN=C2O1)O

Origin of Product

United States

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